molecular formula C17H21F3N2O6 B11490640 Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate

Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate

Cat. No.: B11490640
M. Wt: 406.4 g/mol
InChI Key: BKZGIBVURIKADK-UHFFFAOYSA-N
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Description

Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate is a complex organic compound with a unique structure that includes ethoxy, ethoxycarbonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then reacted with 3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropane under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H21F3N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 4-[[3-ethoxy-2-(ethoxycarbonylamino)-1,1,1-trifluoro-3-oxopropan-2-yl]amino]benzoate

InChI

InChI=1S/C17H21F3N2O6/c1-4-26-13(23)11-7-9-12(10-8-11)21-16(17(18,19)20,14(24)27-5-2)22-15(25)28-6-3/h7-10,21H,4-6H2,1-3H3,(H,22,25)

InChI Key

BKZGIBVURIKADK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC

Origin of Product

United States

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